Acetic acid;1-chloro-5,5-dimethylnonan-4-ol
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Overview
Description
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-5,5-dimethylnonan-4-ol typically involves the chlorination of a precursor alcohol followed by esterification with acetic acid. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may be catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated group can be reduced to form a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alcohols, amines, or other substituted compounds.
Scientific Research Applications
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-chloro-5,5-dimethylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The chlorinated alcohol group can interact with nucleophilic sites in proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol: shares similarities with other chlorinated alcohols and acetic acid derivatives.
Chloroacetic acid: Similar in having a chlorinated group and acetic acid moiety.
1-chloro-5,5-dimethylnonan-4-ol: Similar in having a chlorinated alcohol structure.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
54131-68-9 |
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Molecular Formula |
C13H27ClO3 |
Molecular Weight |
266.80 g/mol |
IUPAC Name |
acetic acid;1-chloro-5,5-dimethylnonan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-4-5-8-11(2,3)10(13)7-6-9-12;1-2(3)4/h10,13H,4-9H2,1-3H3;1H3,(H,3,4) |
InChI Key |
FLTOLODKGHBADK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
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